molecular formula C11H12N2O4 B14863306 Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Cat. No.: B14863306
M. Wt: 236.22 g/mol
InChI Key: WKOIJGPYQMCVSP-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with various functional groups attached

Preparation Methods

The synthesis of Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of quinazoline derivatives with different functional groups .

Scientific Research Applications

Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest for their potential biological activities.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research, where quinazoline derivatives have shown promise as anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core allows it to bind to these targets, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be compared to other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 2-methoxy-7-oxo-6,8-dihydro-5H-quinazoline-4-carboxylate

InChI

InChI=1S/C11H12N2O4/c1-16-10(15)9-7-4-3-6(14)5-8(7)12-11(13-9)17-2/h3-5H2,1-2H3

InChI Key

WKOIJGPYQMCVSP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CCC(=O)C2)C(=N1)C(=O)OC

Origin of Product

United States

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